molecular formula C10H10N2O3 B13704853 [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol

[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B13704853
M. Wt: 206.20 g/mol
InChI Key: YQSNSFXXHBTWPA-UHFFFAOYSA-N
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Description

[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound features a methoxyphenyl group attached to the oxadiazole ring, which is further connected to a methanol group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-carboxylic acid.

Scientific Research Applications

[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol
  • [3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]methanol
  • [3-(3-Methoxyphenyl)-1,2,4-triazol-5-yl]methanol

Uniqueness

[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol is unique due to the presence of the methoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol

InChI

InChI=1S/C10H10N2O3/c1-14-8-4-2-3-7(5-8)10-11-9(6-13)15-12-10/h2-5,13H,6H2,1H3

InChI Key

YQSNSFXXHBTWPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CO

Origin of Product

United States

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